2-Cyanoethylamine hemifumarate

Description

Contextualization within Aminonitrile Chemistry

3-Aminopropanenitrile (B50555), also known as β-aminopropionitrile (BAPN), is an organic compound containing both an amine and a nitrile functional group. wikipedia.org It belongs to the class of aminonitriles, which are characterized by the presence of an amino group and a nitrile group. These compounds are notable for their role as precursors in the synthesis of amino acids, a fundamental process in organic chemistry known as the Strecker synthesis. masterorganicchemistry.com The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce an amino acid. masterorganicchemistry.com While 3-aminopropanenitrile is a β-aminonitrile, the reactivity of the nitrile group is a key aspect of its chemical nature. The synthesis of α-aminonitriles can be achieved through various methods, including the cyanation of imines. organic-chemistry.org

Overview of the Chemical Entity and its Components

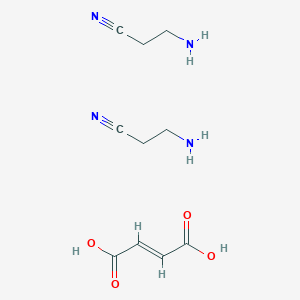

3-Aminopropanenitrile hemifumarate is a salt composed of two molecules of 3-aminopropanenitrile and one molecule of fumaric acid. nih.gov The chemical formula is C₁₀H₁₆N₄O₄ and it has a molecular weight of 256.26 g/mol . nih.govchemscene.com

Component 1: 3-Aminopropanenitrile

3-Aminopropanenitrile (C₃H₆N₂) is a colorless liquid at room temperature. wikipedia.org It is also referred to as β-aminopropionitrile (BAPN). wikipedia.org This compound is found naturally in certain plants of the Lathyrus genus. wikipedia.org In research, it is recognized as an irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen. chemicalbook.comsigmaaldrich.com

Component 2: Fumaric Acid

Fumaric acid, or trans-butenedioic acid, is a white crystalline organic compound with the formula HO₂CCH=CHCO₂H. wikipedia.org It is a dicarboxylic acid that occurs widely in nature and has a fruit-like taste. wikipedia.org Fumaric acid and its salts, known as fumarates, are used in various applications, including as food additives. wikipedia.orgwikipedia.org The formation of salts, such as hemifumarate, involves the reaction of fumaric acid with a base, in this case, the amino group of 3-aminopropanenitrile. The "hemi" prefix indicates a 2:1 stoichiometric ratio of the amine to the dicarboxylic acid. nih.gov Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. wikipedia.org

Below is a table summarizing the key properties of the individual components and the resulting salt.

| Property | 3-Aminopropanenitrile | Fumaric Acid | 3-Aminopropanenitrile Hemifumarate |

| Chemical Formula | C₃H₆N₂ nih.gov | C₄H₄O₄ wikipedia.org | C₁₀H₁₆N₄O₄ nih.gov |

| Molecular Weight | 70.09 g/mol nih.gov | 116.072 g/mol wikipedia.org | 256.26 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org | White solid wikipedia.org | White powder sigmaaldrich.com |

| CAS Number | 151-18-8 wikipedia.org | 110-17-8 wikipedia.org | 2079-89-2 nih.gov |

| Key Characteristic | Lysyl oxidase inhibitor chemicalbook.com | Dicarboxylic acid wikipedia.org | Salt formed from a 2:1 ratio of base to acid nih.gov |

Research Trajectory and Evolving Academic Interest

The study of 3-aminopropanenitrile and its effects has a history rooted in the investigation of lathyrism, a condition linked to the consumption of Lathyrus species. wikipedia.org Early research focused on the toxicological aspects of BAPN. Over time, scientific interest shifted towards understanding its mechanism of action, specifically its role as a lysyl oxidase inhibitor. chemicalbook.com This property has made it a valuable tool in connective tissue research, particularly in studies related to collagen and elastin (B1584352). nih.gov

The development of the hemifumarate salt form was a significant step, providing a more stable and purified version of the compound for research purposes. nih.gov This has facilitated more controlled and reproducible experimental outcomes. Academic interest continues in its application as a biochemical tool to study processes involving collagen cross-linking, such as in fibrosis and cartilage research. chemicalbook.comwikipedia.org

Framework of the Academic Review

This article provides a focused review of the chemical compound 3-aminopropanenitrile hemifumarate. The initial section establishes its position within aminonitrile chemistry and provides a detailed description of its constituent parts. The subsequent sections will delve into the synthesis of 3-aminopropanenitrile, its chemical properties, and its applications in various research contexts. The information presented is based on a survey of scientific literature and chemical databases.

Properties

IUPAC Name |

3-aminopropanenitrile;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C3H6N2/c5-3(6)1-2-4(7)8;2*4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);2*1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMXYZMHOZAPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.C(CN)C#N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045751 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2079-89-2 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemical Transformations

Synthetic Routes to 3-Aminopropanenitrile (B50555)

The primary and most common method for synthesizing 3-Aminopropanenitrile is through the reaction of acrylonitrile (B1666552) with ammonia (B1221849). chemicalbook.com This process leverages the principles of nucleophilic addition to an activated carbon-carbon double bond.

The synthesis of 3-Aminopropanenitrile is predominantly achieved through the nucleophilic addition of ammonia to acrylonitrile. chemicalbook.comnih.gov This reaction, a type of Michael addition, involves the attack of the nucleophilic ammonia molecule on the β-carbon of the acrylonitrile molecule, which is rendered electrophilic by the electron-withdrawing nitrile group. vaia.com The reaction mechanism proceeds via the formation of a carbanionic intermediate, which is then protonated to yield the final product, 3-Aminopropanenitrile. acs.org This reaction can be carried out using either anhydrous or aqueous ammonia. orgsyn.org

The general chemical equation for this reaction is:

CH₂=CHCN + NH₃ → H₂NCH₂CH₂CN

Maximizing the yield of 3-Aminopropanenitrile while minimizing byproduct formation is a key objective in its industrial production. Several strategies are employed to optimize this reaction:

Molar Ratio of Reactants: Utilizing a large excess of ammonia relative to acrylonitrile is a common strategy to favor the formation of the primary amine, 3-Aminopropanenitrile, over the secondary and tertiary amine byproducts. acs.orggoogle.com Molar ratios of ammonia to acrylonitrile can range from 0.9:1 to as high as 100:1. google.com

Temperature and Pressure: The reaction is typically conducted under elevated temperature and pressure. For instance, heating the reactants to 100°C under a pressure of 9 kg/cm ² has been reported. chemicalbook.com Another process describes carrying out the reaction at temperatures between 40°C and 200°C and pressures from 1 to 350 bar. google.com

Use of Catalysts: Heterogeneous catalysts, such as oxides of titanium, zirconium, and others, can be employed to facilitate the reaction. google.com

Solvent Effects: The presence of water can influence the reaction, and in some cases, using aqueous ammonia has been shown to be advantageous. orgsyn.orgacs.org The reaction of acrylonitrile with concentrated aqueous ammonia is a known preparative method. prepchem.com

A continuous high-pressure synthesis method has also been developed, allowing for precise control over reaction parameters and potentially higher throughput. acs.org

Interactive Table: Synthesis Parameters for 3-Aminopropanenitrile

| Parameter | Condition | Reported Yield | Reference |

| Reactants | Acrylonitrile and concentrated aqueous ammonia | 32% | prepchem.com |

| Reactants | Liquid ammonia and acrylonitrile | 45% | chemicalbook.com |

| Reactants & Conditions | Ammonia and acrylonitrile over a heterogeneous catalyst at 40-200°C and 1-350 bar | Not specified | google.com |

A significant challenge in the synthesis of 3-Aminopropanenitrile is the formation of byproducts, primarily through the further reaction of the desired product with acrylonitrile. The main byproduct is bis(2-cyanoethyl)amine, a secondary amine. prepchem.comgoogle.com The formation of nitrilotrispropionitrile is also possible. acs.org

The formation of bis(2-cyanoethyl)amine occurs when the newly formed 3-Aminopropanenitrile acts as a nucleophile and attacks another molecule of acrylonitrile.

H₂NCH₂CH₂CN + CH₂=CHCN → HN(CH₂CH₂CN)₂

Strategies to mitigate the formation of this and other byproducts are directly linked to the optimization strategies mentioned previously. Increasing the molar ratio of ammonia to acrylonitrile significantly reduces the probability of the product amine reacting with the starting material. acs.orggoogle.com Careful control of reaction time and temperature can also help in maximizing the selectivity towards the primary amine. acs.org

Preparation of 3-Aminopropanenitrile Hemifumarate Salt

The conversion of the free base, 3-Aminopropanenitrile, into a salt form like the hemifumarate can offer advantages in terms of stability and handling.

The formation of 3-Aminopropanenitrile hemifumarate is an acid-base reaction between the basic amino group of 3-Aminopropanenitrile and the acidic carboxylic acid groups of fumaric acid. nih.gov The term "hemifumarate" indicates that the stoichiometric ratio of the amine to the dicarboxylic acid is 2:1. nih.gov This means that two molecules of 3-Aminopropanenitrile react with one molecule of fumaric acid. nih.gov

The basic nitrogen atom of the amino group accepts a proton from one of the carboxylic acid groups of fumaric acid, forming an ammonium (B1175870) salt. The dicarboxylic nature of fumaric acid allows it to neutralize two amine molecules.

The isolation of the 3-Aminopropanenitrile hemifumarate salt is typically achieved through crystallization. After reacting the 3-Aminopropanenitrile base with the appropriate stoichiometric amount of fumaric acid in a suitable solvent, the resulting salt, which often has lower solubility in the reaction medium, will precipitate out.

Purification of the hemifumarate salt can be carried out by recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification. Water is a potential solvent, with the salt exhibiting a solubility of 50 mg/mL. sigmaaldrich.com The purified crystals can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried. The melting point of the purified salt is approximately 177°C, and it may decompose upon melting. sigmaaldrich.com

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Characterization

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the properties of molecular systems. For 3-Aminopropanenitrile (B50555) hemifumarate, DFT calculations offer a detailed picture of its electronic structure, preferred geometries, and inherent reactivity.

Electronic Structure Analysis via DFT

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide valuable insights into the distribution of electrons within the 3-aminopropanenitrile and fumarate (B1241708) components. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For the 3-aminopropionitrile moiety, DFT studies have explored its various conformers. The relative energies and HOMO-LUMO gaps of these conformers can be calculated to determine the most stable forms and their electronic properties. Natural Bond Orbital (NBO) analysis, another feature of DFT calculations, helps in understanding the charge distribution on different atoms and the nature of the chemical bonds, including any intramolecular hydrogen bonding that might influence the electronic structure.

Table 1: Calculated Electronic Properties of 3-Aminopropionitrile Conformers Note: This table is illustrative and based on typical data from DFT studies on similar molecules. Specific values for 3-Aminopropanenitrile hemifumarate would require dedicated calculations.

| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gauche 1 | 0.25 | -6.8 | 1.5 | 8.3 |

| Gauche 2 | 0.00 | -6.7 | 1.6 | 8.3 |

| Trans | 1.50 | -6.9 | 1.4 | 8.3 |

Geometry Optimization and Conformational Studies

Before analyzing its properties, the geometry of 3-aminopropanenitrile and fumaric acid must be optimized to find their most stable three-dimensional structures. DFT methods are employed to locate the minimum energy conformations. For 3-aminopropanenitrile, several conformers, such as gauche and trans, can exist due to rotation around the C-C bonds. Computational studies have shown that gauche conformers are generally more stable than the trans conformers in the gas phase.

Geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are essential for subsequent calculations and for understanding the molecule's shape and steric properties.

Table 2: Selected Optimized Geometrical Parameters of a 3-Aminopropionitrile Conformer Note: This table presents typical bond lengths and angles and is for illustrative purposes. Actual values are obtained from specific DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C | 1.53 Å |

| C≡N | 1.16 Å | |

| C-NH2 | 1.47 Å | |

| Bond Angle | C-C-C | 112° |

| C-C-N | 179° | |

| H-N-H | 106° |

Prediction of Chemical Reactivity and Stability Parameters

DFT calculations allow for the prediction of various chemical reactivity descriptors. Besides the HOMO-LUMO gap, these include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Quantum Chemical Approaches to Intermolecular Interactions within the Crystal Lattice

In the solid state, 3-Aminopropanenitrile hemifumarate exists as a crystal lattice where the aminopropanenitrile cations and fumarate anions are held together by a network of intermolecular interactions. Quantum chemical methods are indispensable for characterizing these interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of the crystal structure. QTAIM allows for the identification and characterization of bond critical points associated with these intermolecular interactions, providing a quantitative measure of their strength. Energy decomposition analysis can further partition the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components, offering a deeper understanding of the nature of the forces holding the crystal together.

Application of Theoretical Models in Reaction Mechanism Elucidation

Theoretical models are crucial for elucidating the mechanisms of chemical reactions involving 3-aminopropanenitrile. For instance, the formation of the hemifumarate salt itself involves a proton transfer from fumaric acid to the amino group of 3-aminopropanenitrile. Computational methods can model the potential energy surface of this proton transfer reaction, identifying the transition state and calculating the activation energy.

Furthermore, the reactivity of the nitrile group in 3-aminopropanenitrile is of significant chemical interest. Theoretical studies can explore various reactions, such as hydrolysis or addition reactions at the nitrile functionality. By mapping the reaction pathways and calculating the energy profiles, computational chemistry can predict the most likely reaction mechanisms and the conditions under which they would occur. For example, in prebiotic chemistry research, theoretical calculations have been used to show that α-aminonitriles are more reactive than other nitriles. researchgate.net

Chemical Reactivity and Derivatization Strategies

Functional Group Reactivity of the Amino and Nitrile Moieties

The presence of both an amino (-NH₂) and a nitrile (-C≡N) group on the same molecule dictates its chemical behavior, allowing for selective transformations at either end of the molecule.

The primary amino group in 3-Aminopropanenitrile (B50555) contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. conicet.gov.arjascoinc.com This characteristic allows it to readily attack electron-deficient centers. The nucleophilicity of primary amines like 3-Aminopropanenitrile is generally greater than that of alcohols due to the higher availability of the lone pair on the nitrogen atom. google.com However, steric hindrance can influence reactivity, with primary amines typically being more nucleophilic than more sterically crowded secondary or tertiary amines. google.com

This nucleophilic character enables several important reactions:

Acylation: Primary amines react with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. jascoinc.com For instance, the reaction with an acyl chloride is typically vigorous, yielding an N-substituted amide and an ammonium (B1175870) chloride salt. conicet.gov.ar

Alkylation: The reaction with halogenoalkanes can lead to a series of products, including secondary and tertiary amines, and ultimately quaternary ammonium salts, through successive alkylation steps. conicet.gov.arjascoinc.com

The nitrile group (-C≡N) is a versatile functional group that can undergo several key transformations, providing pathways to other important classes of compounds. researchgate.netescholarship.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or amides. researchgate.netnih.gov Heating with a dilute acid, such as hydrochloric acid, typically results in the formation of a carboxylic acid and an ammonium salt. nih.gov Conversely, heating with a base like sodium hydroxide (B78521) solution yields the salt of the carboxylic acid and ammonia (B1221849) gas. nih.gov Under milder conditions, the hydrolysis can sometimes be stopped at the amide intermediate stage. nih.govnih.govresearchgate.net

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). researchgate.netikm.org.my Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. ikm.org.my Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel, is another effective method, often favored in industrial settings due to cost-effectiveness. nih.govnih.gov

Cycloaddition: Nitriles can participate in cycloaddition reactions, acting as dipolarophiles. researchgate.net For example, 1,3-dipolar cycloaddition reactions with nitrile oxides are a well-established method for synthesizing five-membered heterocyclic compounds like isoxazoles. jasco-global.comnih.gov These reactions are valuable for constructing complex ring systems. researchgate.net

The following table summarizes the primary transformations for the functional groups of 3-Aminopropanenitrile.

Table 1: Summary of Key Reactions of Amino and Nitrile Groups| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amino (-NH₂) Group | Acylation | Acyl Chlorides, Acid Anhydrides | N-substituted Amide |

| Alkylation | Halogenoalkanes | Secondary/Tertiary Amines, Quaternary Ammonium Salts | |

| Nitrile (-C≡N) Group | Hydrolysis (Acidic) | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Hydrolysis (Basic) | Base (e.g., NaOH), Heat | Carboxylate Salt | |

| Reduction | LiAlH₄ or H₂/Metal Catalyst (Pd, Pt, Ni) | Primary Amine | |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole |

Derivatization Techniques for Analytical Enhancement

To improve detection and separation in analytical techniques like chromatography, 3-Aminopropanenitrile can be chemically modified through derivatization. This process typically involves converting the analyte into a derivative with properties more suitable for the chosen analytical method.

For sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC), fluorescent derivatization is a common strategy. This involves reacting the primary amino group of 3-Aminopropanenitrile with a labeling reagent to form a highly fluorescent product. nih.govnih.gov

O-Phthaldialdehyde (OPA) is a widely used pre-column derivatizing reagent for primary amines. ikm.org.mychromatographyonline.com The reaction, carried out in an alkaline medium (typically pH 9-10), requires the presence of a thiol, such as 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC), to proceed. nih.gov

The reaction mechanism involves the initial reaction of OPA with the primary amine, followed by the addition of the thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. nih.govjasco-global.com This derivative can then be readily detected by a fluorescence detector. The stability of the resulting derivative can be influenced by factors such as the specific thiol used and the concentration of the OPA reagent. ikm.org.mychromatographyonline.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another effective derivatizing agent that reacts with both primary and secondary amines under mild, alkaline conditions (pH ~9-11.4) to form stable, highly fluorescent carbamate (B1207046) derivatives. conicet.gov.arresearchgate.net The reaction is typically fast and can be performed at room temperature. conicet.gov.ar

The resulting FMOC-derivatives are well-suited for reversed-phase HPLC analysis with either fluorescence or UV detection. google.com The high fluorescence response of these derivatives allows for detection in the femtomole range. researchgate.net In methods designed to analyze a mixture of primary and secondary amines, OPA is often used to derivatize the primary amines first, followed by FMOC to derivatize the remaining secondary amines. jascoinc.comresearchgate.net

The following table outlines the key aspects of these two common fluorescent derivatization methods.

Table 2: Fluorescent Derivatization Reagents for Primary Amines| Derivatization Reagent | Abbreviation | Reaction Conditions | Product | Detection Method |

|---|---|---|---|---|

| o-Phthaldialdehyde | OPA | Alkaline pH (9-10), Thiol (e.g., MPA) | Fluorescent Isoindole Derivative | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Alkaline pH (9-11.4) | Fluorescent Carbamate Derivative | Fluorescence, UV |

Fluorescent Derivatization for Chromatographic Analysis

Application of 3-Mercaptopropionic Acid (MPA) in Derivatization

3-Mercaptopropionic acid (MPA) is a bifunctional molecule containing both a thiol and a carboxylic acid group, making it a versatile reagent in chemical derivatization. wikipedia.org While direct derivatization of 3-aminopropanenitrile with MPA alone is not a standard method, MPA is a critical component in a widely used pre-column derivatization technique for the analysis of primary amines by High-Performance Liquid Chromatography (HPLC).

This method involves reacting the primary amine of 3-aminopropanenitrile with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid. thermofisher.comnih.gov The reaction proceeds rapidly under aqueous conditions to form a highly fluorescent and UV-absorbing isoindole derivative. This derivatization significantly enhances detection sensitivity, allowing for the quantification of amines at low concentrations. thermofisher.comsigmaaldrich.com

The role of MPA in this reaction is to form a stable thio-substituted isoindole product. The stability of these derivatives is crucial for reliable and reproducible analytical results. nih.govnih.gov Studies have shown that varying the concentration ratio of OPA to MPA can optimize the reaction, increasing the stability of the formed derivatives and minimizing the formation of interfering by-products. nih.gov This OPA/MPA derivatization is a robust method applicable to a wide range of primary aliphatic amines, including the amino group of 3-aminopropanenitrile. researchgate.net

Silylation Chemistry for Gas Chromatography Applications

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, polar molecules like 3-aminopropanenitrile, which contain functional groups with active hydrogens (such as the -NH2 group), exhibit low volatility due to intermolecular hydrogen bonding. researchgate.net Consequently, derivatization is a mandatory step to convert these polar analytes into more volatile and thermally stable forms suitable for GC analysis. nih.govomicsonline.org

Silylation is the most common and effective derivatization procedure for this purpose. nih.gov The process involves replacing the active hydrogen atoms on the primary amine of 3-aminopropanenitrile with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This chemical modification effectively masks the polar nature of the amine group, reduces hydrogen bonding, and increases the volatility of the molecule, enabling its analysis by GC coupled with mass spectrometry (GC-MS). omicsonline.orgresearchgate.net

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being among the most frequently used for derivatizing amino-containing compounds. researchgate.netsigmaaldrich.com The reaction typically involves heating the dried analyte with the silylation reagent, sometimes in the presence of a catalyst or solvent. omicsonline.org While effective, silylation reactions are sensitive to moisture, which can hydrolyze the reagents and the resulting silyl (B83357) derivatives, necessitating anhydrous conditions for optimal results. nih.govsigmaaldrich.com

Table 1: Common Silylation Reagents for Amine Derivatization

| Reagent Abbreviation | Full Chemical Name | Silyl Group Introduced | Key Characteristics |

|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly reactive, widely used for many functional groups. |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable to hydrolysis than TMS derivatives. |

| TMCS | Trimethylchlorosilane | Trimethylsilyl (TMS) | Often used as a catalyst in conjunction with other silylating agents like BSTFA. |

Specific Derivatization for Carbohydrate Analysis

The analysis of carbohydrates often requires derivatization to enhance detection by methods like HPLC or mass spectrometry. researchgate.netnih.gov One of the most powerful strategies for this is reductive amination, which covalently attaches an amine-containing tag to the reducing end of a sugar. nih.govfrontiersin.org This process exploits the equilibrium between the cyclic hemiacetal form of a reducing sugar and its open-chain aldehyde form. nih.gov

The primary amine of a labeling reagent condenses with the aldehyde group of the sugar to form an intermediate imine or Schiff base. This imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govmasterorganicchemistry.com This reaction results in the stable conjugation of the tag to the carbohydrate.

3-Aminopropanenitrile, possessing a primary amine group, is a suitable candidate for use as a derivatizing agent in this context. By reacting it with a carbohydrate via reductive amination, a cyano-containing tag can be introduced. While many derivatizing agents are chosen to add a chromophore or fluorophore for UV or fluorescence detection (e.g., p-aminobenzoic acid or 2-aminobenzamide), nih.govresearchgate.net the introduction of the nitrile group from 3-aminopropanenitrile could be useful for specific detection methods or for altering the chromatographic properties of the sugar. The fundamental requirement for the reaction is the presence of the primary amine on the tag and a reducing carbonyl group on the sugar. frontiersin.orgdiva-portal.org

Table 2: Key Steps in Reductive Amination of a Carbohydrate

| Step | Description | Reactants Involved | Key Outcome |

|---|---|---|---|

| 1 | Ring Opening | Reducing Sugar in aqueous buffer | Equilibrium formation of the open-chain aldehyde form. |

| 2 | Condensation | Sugar aldehyde + Primary amine (e.g., 3-Aminopropanenitrile) | Formation of an unstable iminium ion (Schiff base). |

| 3 | Reduction | Iminium ion + Reducing agent (e.g., NaBH3CN) | Formation of a stable, covalent secondary amine linkage. |

Studies on Disulfide Bond Formation and Cross-linking Potential

The most significant aspect of 3-aminopropanenitrile's reactivity in a biological context is its potent and irreversible inhibition of the enzyme lysyl oxidase (LOX). nih.govmedchemexpress.comnih.gov This enzyme is fundamental to the structural integrity of the extracellular matrix (ECM) by catalyzing the covalent cross-linking of collagen and elastin (B1584352) fibers. probiologists.commdpi.com The term "cross-linking potential" for 3-aminopropanenitrile refers to its ability to inhibit this crucial biological process. There is no evidence to suggest it is directly involved in disulfide bond formation, which occurs between cysteine residues.

The mechanism of LOX involves the oxidative deamination of the ε-amino group of specific lysine (B10760008) and hydroxylysine residues within collagen and elastin precursor peptides. mdpi.com This reaction produces highly reactive aldehyde groups (allysine). These aldehydes then spontaneously condense with other aldehyde groups or with unmodified lysine residues on adjacent molecules to form stable covalent cross-links, which are essential for the tensile strength and stability of connective tissues. nih.gov

Beta-aminopropionitrile (BAPN), the active component of the hemifumarate salt, acts as a suicide substrate, irreversibly binding to the active site of LOX and inactivating it. nih.govplos.org This inhibition prevents the formation of aldehydes, thereby blocking the synthesis of new cross-links and the maturation of existing immature divalent cross-links into more stable trivalent forms (e.g., pyridinoline). nih.govplos.org The resulting condition, known as lathyrism, is characterized by weakened connective tissues, leading to skeletal deformities and aortic aneurysms. wikipedia.orgnih.govnih.gov This inhibitory action has made BAPN an invaluable tool in research for studying the roles of collagen cross-linking in various physiological and pathological processes, including fibrosis and cancer metastasis. mdpi.complos.orgplos.org

Table 3: Effect of β-Aminopropionitrile (BAPN) on Collagen Cross-Linking

| Biological Process | Normal Function (No BAPN) | Effect of BAPN | Reference |

|---|---|---|---|

| Lysyl Oxidase (LOX) Activity | Catalyzes oxidation of lysine residues to form reactive aldehydes. | Irreversibly inhibited. | nih.govnih.gov |

| Collagen Cross-Link Formation | Aldehydes form divalent and mature trivalent cross-links, stabilizing the ECM. | Formation of new cross-links is blocked; maturation of existing cross-links is reduced. | nih.govplos.org |

| Extracellular Matrix Integrity | Strong, stable, and organized collagen and elastin network. | Weakened connective tissue with reduced tensile strength. | nih.govnih.gov |

Enzymatic Inhibition and Biochemical Pathway Research

Mechanism of Lysyl Oxidase (LOX) Inhibition

3-Aminopropanenitrile (B50555), also known as β-aminopropionitrile (BAPN), is a well-established and potent inhibitor of lysyl oxidase (LOX). nih.govplos.org LOX is a crucial extracellular enzyme responsible for the cross-linking of collagen and elastin (B1584352), which provides structural integrity to tissues. plos.org The inhibitory action of 3-aminopropanenitrile on LOX has been a subject of extensive research, providing valuable insights into the mechanisms of connective tissue maturation and pathology.

Irreversible Inhibition Kinetics and Enzymatic Activity Assays

3-Aminopropanenitrile acts as an irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. plos.orgnih.govresearchgate.net This inhibition is specific and has been described as a "suicide" mechanism, where the inhibitor binds to the enzyme's active site and is processed, leading to a covalently modified and permanently inactivated enzyme. nih.gov

The kinetics of this inhibition have been studied using various enzymatic activity assays. These assays typically measure the oxidative deamination of lysine (B10760008) residues in LOX substrates, such as collagen or elastin, or synthetic substrates like 1,5-diaminopentane. nih.gov The inhibitory effect of 3-aminopropanenitrile on LOXL2, a member of the LOX family, has been shown to be competitive with respect to substrates like 1,5-diaminopentane and spermine. nih.gov

Studies have demonstrated that treatment with 3-aminopropanenitrile effectively blocks the formation of collagen crosslinks. nih.gov This leads to an accumulation of soluble collagen precursors that can be extracted from tissues, indicating a halt in the maturation process. nih.gov

Substrate Binding and Active Site Interaction Studies

The inhibitory effect of 3-aminopropanenitrile stems from its interaction with the active site of lysyl oxidase. nih.gov The enzyme's catalytic center contains a copper-dependent quinone cofactor, which is essential for its oxidative function. nih.gov 3-Aminopropanenitrile, as a substrate analog, binds to this active site. nih.gov While the precise molecular interactions are complex, it is understood that the nitrile group of the inhibitor plays a critical role in the irreversible inactivation of the enzyme.

It has been shown that 3-aminopropanenitrile is a potent inhibitor of LOXL2 activity, another member of the lysyl oxidase family. nih.gov The inhibition is competitive with respect to substrates, suggesting that it directly competes for binding at the active site. nih.gov This interaction prevents the natural substrates, such as lysine residues in collagen and elastin, from being processed, thereby halting the cross-linking cascade.

Modulation of Collagen Cross-linking and Maturation

The primary biochemical consequence of lysyl oxidase (LOX) inhibition by 3-aminopropanenitrile is the disruption of collagen cross-linking and maturation. This has profound effects on the structure and mechanical properties of connective tissues.

Effects on Collagen Fibrillar D-Spacing

While the direct effect of 3-aminopropanenitrile on the characteristic D-spacing of collagen fibrils is not extensively detailed in the provided search results, the inhibition of cross-linking would logically impact the packing and organization of collagen molecules within the fibril. The D-spacing is a result of the staggered arrangement of collagen molecules, and the covalent cross-links formed by LOX are essential for stabilizing this structure. By preventing these cross-links, 3-aminopropanenitrile treatment leads to a less stable and potentially altered fibrillar architecture.

Alterations in Mature to Immature Collagen Crosslink Ratios

A key indicator of collagen maturation is the ratio of mature to immature crosslinks. Immature crosslinks are the initial, reversible bonds formed, which are later converted into more stable, mature, and irreversible crosslinks. nih.gov Research has shown that with age, the number of immature crosslinks per mole of collagen tends to decrease, while mature crosslinks increase, although not always proportionally. nih.gov

Treatment with 3-aminopropanenitrile directly impacts this ratio by preventing the formation of both immature and, consequently, mature crosslinks. nih.gov Studies on cartilage have shown that BAPN treatment leads to a buildup of extractable collagen crosslink precursors, effectively increasing the pool of immature components relative to the crosslinked, mature collagen. nih.gov Conversely, mechanical loading has been shown to increase the mature-to-immature crosslink ratio, an effect that can be counteracted by BAPN. nih.gov

| Condition | Effect on Mature-to-Immature Crosslink Ratio | Reference |

|---|---|---|

| Mechanical Loading | Increase | nih.gov |

| 3-Aminopropanenitrile (BAPN) Treatment | Decrease (by inhibiting crosslink formation) | nih.gov |

Influence on Scar Remodeling and Tendon Wound Collagen Maturation

The process of wound healing and scar formation is heavily dependent on collagen synthesis and remodeling. mdpi.com Initially, a provisional matrix rich in type III collagen is laid down, which is then gradually replaced by the stronger, more durable type I collagen. mdpi.comupoj.org The maturation and cross-linking of this new collagen are critical for the final tensile strength of the healed tissue. mdpi.com

3-Aminopropanenitrile has been shown to influence this process significantly. In the context of tendon healing, treatment with BAPN results in tendons with small-diameter, regularly arranged collagen fibrils. nih.gov This suggests an alteration in the normal collagen maturation process. While it can prevent the excessive cross-linking that leads to fibrosis, it can also hinder the development of necessary mechanical strength. nih.gov

Studies on cartilage repair have demonstrated that a temporary, controlled inhibition of LOX with BAPN can paradoxically enhance subsequent collagen maturation and integrative repair upon its removal. nih.gov This is thought to be due to the accumulation of crosslink precursors that are then available for rapid cross-linking once the inhibitor is washed out. nih.gov

Applications in Organic Synthesis and Pharmaceutical Intermediate Development

Role as a Key Intermediate in Organic Synthesis

3-Aminopropanenitrile (B50555) is a crucial building block in the synthesis of several important organic and pharmaceutical compounds, primarily owing to its bifunctional nature, containing both an amino group and a nitrile group. nii.ac.jp

One of the most significant applications of 3-aminopropanenitrile is its role as a direct precursor to β-alanine. atamanchemicals.com The conversion is achieved through the hydrolysis of the cyano (nitrile) group into a carboxylic acid. This one-step synthesis is a key industrial method for producing β-alanine, a naturally occurring beta-amino acid that is a component of pantothenic acid (vitamin B5) and the dipeptides carnosine and anserine. atamanchemicals.com

The hydrolysis can be performed under various conditions, including acid, alkali, or enzymatic catalysis. While chemical methods using strong acids or bases like sodium hydroxide (B78521) are effective and can result in high yields, they often generate a large volume of inorganic salt byproducts, complicating the purification process. nih.gov

Enzymatic synthesis using nitrilases presents a more environmentally benign alternative. Nitrilase enzymes directly convert the nitrile group to a carboxyl group. researchgate.net However, at high substrate concentrations, the formation of the byproduct 3-aminopropanamide can occur, which is challenging to separate from β-alanine. researchgate.net To address this, tandem reaction strategies have been developed, combining a nitrilase with an amidase to effectively eliminate the amide byproduct and achieve high isolated yields of β-alanine.

| Hydrolysis Method | Catalyst/Conditions | Key Findings/Yield | Reference |

|---|---|---|---|

| Alkali Hydrolysis | Liquid alkali (NaOH or KOH) followed by acid neutralization | Characterized by high reaction yield but produces a large amount of salt. | nih.gov |

| Enzymatic (Nitrilase) | Nitrilase from Bradyrhizobium japonicum | Effective hydrolysis at concentrations up to 3.0 mol/L, but forms 23% 3-aminopropanamide byproduct. | |

| Enzymatic (Tandem) | Nitrilase (B. japonicum) and Amidase (Pseudomonas nitroreducens) | Eliminates the 3-aminopropanamide byproduct, achieving a 90% isolated yield of β-alanine. |

3-Aminopropanenitrile is an intermediate in the manufacture of pantothenic acid (Vitamin B5). atamanchemicals.com Pantothenic acid is an essential nutrient required for the synthesis of coenzyme A (CoA). atamanchemicals.com The structure of pantothenic acid is an amide formed between pantoic acid and β-alanine. atamanchemicals.com As detailed in the previous section, 3-aminopropanenitrile is a direct precursor for the industrial synthesis of β-alanine. Therefore, its role in the production of pantothenic acid is indirect but critical, providing one of the two key building blocks required for the vitamin's synthesis. atamanchemicals.com

Utilization in Macromolecular Chemistry and Biomaterials Science

The hemifumarate salt of 3-aminopropanenitrile is particularly noted for its application in fields involving macromolecules and biomaterials, most prominently in the study and modification of collagen.

3-Aminopropanenitrile (BAPN), often used as its fumarate (B1241708) salt, is a well-established and irreversible inhibitor of the enzyme lysyl oxidase (LOX). medkoo.com Lysyl oxidase is a crucial enzyme responsible for initiating the cross-linking of collagen and elastin (B1584352), a process essential for the stability and mechanical strength of connective tissues. medkoo.com

In the context of biomaterials and tissue engineering, BAPN is used to modulate the properties of collagen. By inhibiting LOX, BAPN prevents the formation of mature, stable cross-links in collagen fibrils. medkoo.com This disruption has several observable effects:

Altered Morphology: Treatment with BAPN affects the nanostructure and morphology of collagen produced in vitro. medkoo.com

Buildup of Precursors: The inhibition of cross-linking leads to an accumulation of soluble collagen cross-link precursors. medkoo.com

Modulation of Repair: In cartilage repair studies, pre-treatment of cartilage with BAPN, followed by its removal, has been shown to accelerate subsequent collagen maturation and enhance the development of adhesive strength in integrative repair. medkoo.com

This ability to control collagen cross-linking makes 3-aminopropanenitrile hemifumarate a valuable tool for researchers developing and studying collagen-based biomaterials for applications like tissue repair and regeneration.

| Parameter | Effect of 3-Aminopropanenitrile (BAPN) Treatment | Mechanism | Reference |

|---|---|---|---|

| Collagen Cross-linking | Inhibited | Irreversible inhibition of the enzyme lysyl oxidase (LOX). | medkoo.com |

| Collagen Morphology | Altered fibril nanostructure. | Disruption of the enzymatic stabilization of the fibrillar structure. | medkoo.com |

| Integrative Cartilage Repair | Modulated; can accelerate maturation after washout. | Causes a temporary buildup of cross-link precursors that can be utilized upon BAPN removal. | medkoo.com |

The polymerase chain reaction (PCR) is a fundamental technique in molecular biology used to amplify specific segments of DNA. nih.govuobaghdad.edu.iq The reaction requires a DNA template, a thermostable DNA polymerase, primers, and deoxynucleoside triphosphates (dNTPs) as the building blocks for the new DNA strands. thermofisher.com The amplified PCR products are often subsequently used as templates for DNA sequencing. nih.govresearchgate.net A thorough review of the scientific literature does not indicate that 3-aminopropanenitrile or its hemifumarate salt is used as a substrate in Polymerase Chain Reaction (PCR) for DNA sequencing. The substrates for PCR are the four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, and dTTP). thermofisher.com

Strategic Design and Synthesis of Heterocyclic Compounds

3-Aminopropanenitrile is a versatile intermediate for the synthesis of heterocyclic compounds due to its bifunctional nature. nii.ac.jp The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for various cyclization reactions.

While many synthetic routes to heterocycles like pyrimidines and pyrazoles start from related β-aminonitriles or enaminonitriles, the fundamental reactivity applies to 3-aminopropanenitrile. nih.gov For instance, enaminonitriles, which can be formed from related precursors, are key intermediates for a wide array of polyfunctionally substituted heterocycles, including pyrazoles, isoxazoles, and various fused pyrimidine systems. nih.gov The nitrile group is a valuable functional group that can be readily converted into other functionalities to facilitate ring closure. nii.ac.jp For example, in some industrial processes for synthesizing pyrimidine derivatives, which are building blocks for Vitamin B1 (thiamine), the starting materials can be derived from acrylonitrile (B1666552), the parent compound of 3-aminopropanenitrile. google.com This highlights the potential of the aminopropionitrile scaffold as a foundational element in the strategic design of diverse and medicinally important heterocyclic systems. nih.gov

Cyclization Reactions Employing 3-Aminopropanenitrile Moieties

The reactivity of the 3-aminopropanenitrile moiety allows it to participate in a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic nitrile group, often after suitable activation, facilitates intramolecular and intermolecular cyclizations to construct stable ring structures. Key cyclization strategies include reactions with dicarbonyl compounds, α,β-unsaturated systems, and multicomponent reactions.

One of the fundamental applications of β-aminonitriles, such as 3-aminopropanenitrile, is in the synthesis of substituted pyridines. The reaction with 1,3-dicarbonyl compounds, in a variation of the Hantzsch pyridine synthesis, provides a direct route to dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines. The 3-aminopropanenitrile acts as the nitrogen donor and contributes to the formation of the pyridine ring.

Another significant cyclization pathway is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles. While 3-aminopropanenitrile itself is not a dinitrile, its derivatives can be designed to undergo such intramolecular cyclizations, leading to the formation of various nitrogen-containing rings.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. 3-Aminopropanenitrile can serve as a key component in MCRs to generate a wide range of heterocyclic structures, including dihydropyridines and other fused systems.

Development of Novel Nitrogen-Containing Heterocycles

The strategic incorporation of the 3-aminopropanenitrile moiety into synthetic schemes has led to the development of a variety of novel nitrogen-containing heterocycles with potential applications in medicinal chemistry. The versatility of this building block allows for the synthesis of pyridines, pyrazoles, pyrimidines, and other related heterocyclic systems.

Synthesis of Substituted Pyridines:

The reaction of 3-aminopropanenitrile with α,β-unsaturated ketones, particularly chalcones, provides a straightforward method for the synthesis of polysubstituted pyridines. The reaction typically proceeds through a Michael addition of the amino group to the unsaturated ketone, followed by cyclization and aromatization. This approach allows for the introduction of a variety of substituents on the resulting pyridine ring, depending on the structure of the starting chalcone.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Aminopropanenitrile | Chalcone (various substituted) | 2-Amino-4,6-diaryl-nicotinonitrile | Reflux in ethanol with a catalytic amount of piperidine | 60-85 | Fadda, A. A., et al. (2012) |

| 3-Aminopropanenitrile | 1,3-Diphenyl-2-propen-1-one | 2-Amino-4,6-diphenylnicotinonitrile | Microwave irradiation in the presence of a base | >90 | Kumar, A., et al. (2010) |

Interactive Data Table: Synthesis of Pyridine Derivatives Users can filter and sort the data based on reactants, reaction conditions, and yield.

Synthesis of Pyrazoles:

Pyrazoles are another important class of heterocycles that can be synthesized using 3-aminopropanenitrile as a starting material. The reaction with hydrazine derivatives in the presence of a suitable cyclizing agent can lead to the formation of aminopyrazoles. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and are known to exhibit a wide range of biological activities.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Aminopropanenitrile | Hydrazine hydrate | 3(5)-Aminopyrazole | Reaction with a 2,3-dihalopropionitrile precursor in the presence of hydrazine | High | Schmidt, P., et al. (1975) |

| 3-Aminopropanenitrile derivative | Phenylhydrazine | 1-Phenyl-5-aminopyrazole derivative | Cyclocondensation in acetic acid | 70-80 | Al-Mousawi, S. M., et al. (2011) |

Interactive Data Table: Synthesis of Pyrazole Derivatives Users can filter and sort the data based on reactants, reaction conditions, and yield.

The development of these and other novel nitrogen-containing heterocycles from 3-aminopropanenitrile hemifumarate underscores its importance as a versatile and valuable building block in synthetic organic chemistry. The ability to readily construct complex molecular architectures from this simple precursor continues to drive research in the discovery of new therapeutic agents and functional materials.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic methods provide the necessary separating power to resolve 3-Aminopropanenitrile (B50555) hemifumarate from its potential impurities, degradation products, and other related substances. The choice between liquid and gas chromatography is dictated by the volatility and thermal stability of the analyte and the impurities of interest.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the predominant analytical technique for the analysis of non-volatile and thermally sensitive compounds like 3-Aminopropanenitrile hemifumarate. The development of a robust HPLC method is a systematic process involving the careful selection and optimization of several critical parameters to achieve the desired separation efficiency, sensitivity, and analysis time.

The stationary phase, the material packed within the HPLC column, is the heart of the separation process. For a polar compound such as 3-aminopropanenitrile, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase is paired with a polar mobile phase.

The selection of the appropriate stationary phase is crucial for achieving the desired retention and selectivity. Common stationary phases considered for the analysis of 3-Aminopropanenitrile hemifumarate include:

C18 (Octadecylsilane): As the most widely used reversed-phase material, C18 columns offer a high degree of hydrophobicity and are effective for retaining and separating a broad range of compounds.

C8 (Octylsilane): With a shorter alkyl chain, C8 columns provide less retention than C18 columns and are often a suitable alternative for analytes that are too strongly retained on a C18 phase.

Phenyl: Phenyl-based stationary phases can offer alternative selectivity due to π-π interactions with analytes containing aromatic rings or unsaturated bonds.

Cyano (CN): Cyano columns possess a unique polarity and can be operated in both reversed-phase and normal-phase modes, providing a different selectivity profile compared to traditional alkyl-bonded phases.

The mobile phase, a solvent or a mixture of solvents, is responsible for carrying the sample through the column. Its composition is a key parameter that directly influences the retention and selectivity of the separation. For reversed-phase HPLC analysis of 3-Aminopropanenitrile hemifumarate, the mobile phase typically consists of an aqueous component and an organic modifier.

Aqueous Component: To ensure reproducible retention times, the pH of the mobile phase is controlled using a buffer, such as a phosphate, acetate, or formate buffer. The pH can significantly impact the ionization state of the amine group in 3-aminopropanenitrile, thereby affecting its interaction with the stationary phase.

Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers. The proportion of the organic modifier is adjusted to control the elution strength of the mobile phase and, consequently, the retention time of the analyte.

A gradient elution strategy is often employed to effectively separate complex mixtures containing compounds with a wide range of polarities. In a gradient elution, the composition of the mobile phase is systematically changed during the analytical run. A typical gradient program might start with a high percentage of the aqueous phase to retain and separate polar compounds and then gradually increase the percentage of the organic modifier to elute more hydrophobic compounds.

| Time (minutes) | % Aqueous Phase (e.g., 0.1% Formic Acid in Water) | % Organic Phase (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

| An interactive data table illustrating a hypothetical gradient elution program for the HPLC analysis of 3-Aminopropanenitrile hemifumarate. |

The detector is a crucial component of the HPLC system that responds to the presence of the analyte as it elutes from the column. The choice of detector is based on the physicochemical properties of the analyte.

UV-Visible (UV-Vis) Detector: This is the most common detector in HPLC. It measures the absorbance of light by the analyte at a specific wavelength. Since 3-aminopropanenitrile lacks a strong chromophore, direct UV detection may have limited sensitivity. However, this detector is effective for the analysis of impurities that possess UV-absorbing properties. Wavelength optimization involves determining the wavelength of maximum absorbance (λmax) for the analyte or the impurities of interest to maximize sensitivity.

Fluorescence Detector: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector offers significantly higher sensitivity and selectivity compared to a UV detector. The optimization of a fluorescence method involves selecting the optimal excitation and emission wavelengths.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that offers not only quantitative information but also structural data. This is particularly valuable for the unambiguous identification of unknown impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. While 3-aminopropanenitrile is not sufficiently volatile for direct GC analysis, it can be chemically modified through a process called derivatization to create a more volatile and thermally stable derivative.

Common derivatization reagents for amines include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), or acylating agents like trifluoroacetic anhydride. The resulting derivative is then injected into the GC-MS system. Separation is achieved in the gas chromatograph based on the compound's boiling point and its interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Comprehensive Method Validation Protocols

Following the development of an analytical method, a comprehensive validation is performed to demonstrate its suitability for the intended purpose. Method validation is a regulatory requirement and is conducted in accordance with guidelines established by organizations such as the International Council for Harmonisation (ICH).

The key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.

Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

Accuracy: The closeness of the results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest concentration of the analyte that can be detected by the method.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, which indicates its reliability during routine use.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |

| Repeatability (RSD) | ≤ 1.0% |

| Intermediate Precision (RSD) | ≤ 2.0% |

| An interactive data table summarizing typical acceptance criteria for the validation of an HPLC method. |

Sample Preparation Techniques for Complex Biological and Chemical Matrices

Biological fluids like plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. ijpsjournal.comnih.govslideshare.net Therefore, effective sample preparation is a crucial step to isolate the target analyte, remove interferences, and ensure the reliability of the analytical results. ijpsjournal.comresearchgate.net

The primary goals of extraction and clean-up are to recover the analyte of interest efficiently while removing as many interfering matrix components as possible. wur.nl Common techniques include:

Protein Precipitation (PPT): This is one of the simplest methods, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to a biological sample to denature and precipitate proteins, which are then removed by centrifugation. ijpsjournal.com While fast, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. By adjusting the pH of the aqueous sample, the analyte can be made neutral to partition into an organic solvent, leaving behind polar interferences like salts. slideshare.netnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient clean-up technique that uses a solid sorbent packed in a cartridge to separate components of a mixture. nih.govnih.gov The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a suitable solvent. SPE can be automated, making it suitable for high-throughput analysis. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal | Fast, simple, low cost | Non-selective, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Differential solubility | Good for removing non-soluble interferences, provides a clean extract | Labor-intensive, requires large volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Partitioning between solid and liquid phases | High selectivity, high recovery, can be automated, reduces solvent use | Higher cost, method development can be complex |

For small molecules like 3-aminopropanenitrile that may lack a strong chromophore or fluorophore, derivatization is often necessary to enable sensitive detection by HPLC with UV or fluorescence detectors. cuni.cz

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is injected into the HPLC system. shimadzu.com Reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used for primary amines, forming highly fluorescent derivatives that can be detected at very low concentrations. shimadzu.commdpi.com

In-needle derivatization is an advanced, automated form of this technique where the sample and derivatization reagents are mixed directly within the needle of the autosampler. shimadzu.commdpi.comnih.gov This approach offers significant advantages over manual, in-vial methods, including:

Improved Throughput: The derivatization process runs in parallel with the previous chromatographic run, effectively doubling the number of samples that can be analyzed in a batch. mdpi.comnih.gov

Reduced Reagent Consumption: The reaction occurs on a microliter scale within the needle, drastically reducing the amount of costly derivatization reagents needed. mdpi.comnih.gov

Enhanced Precision: Automation of the derivatization process minimizes manual errors, leading to more reproducible and accurate results. nih.gov

| Feature | Manual Pre-column (In-vial) | Automated In-needle |

|---|---|---|

| Process | Offline, manual mixing in vials | Online, automated mixing in the autosampler needle nih.gov |

| Throughput | Lower, requires separate reaction vials | Higher, no reaction vials needed mdpi.comnih.gov |

| Reagent Volume | Higher | Reduced by up to 90% mdpi.comnih.gov |

| Reproducibility | Prone to manual error | High, due to automation thermofisher.com |

Q & A

Q. How to design experiments exploring the biological activity of 3-aminopropanenitrile hemifumarate in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.